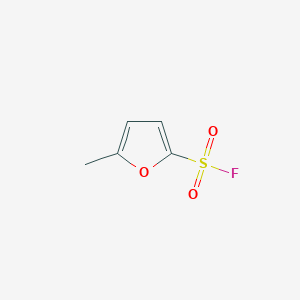

5-Methylfuran-2-sulfonyl fluoride

CAS No.: 2138274-28-7

Cat. No.: VC6053470

Molecular Formula: C5H5FO3S

Molecular Weight: 164.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138274-28-7 |

|---|---|

| Molecular Formula | C5H5FO3S |

| Molecular Weight | 164.15 |

| IUPAC Name | 5-methylfuran-2-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 |

| Standard InChI Key | GFHJCNFGQHXKFJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)S(=O)(=O)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Methylfuran-2-sulfonyl fluoride (C₅H₅FO₃S) features a five-membered furan ring with a methyl group at the 5-position and a sulfonyl fluoride (-SO₂F) group at the 2-position. The sulfonyl fluoride group is electron-withdrawing, rendering the adjacent carbon electrophilic and amenable to nucleophilic substitution reactions. The methyl group introduces steric and electronic effects that modulate reactivity compared to unsubstituted furan sulfonyl fluorides .

Spectroscopic Properties

While experimental data specific to this compound are sparse, analogous sulfonyl fluorides exhibit distinctive spectroscopic signatures:

-

¹H NMR: Furan protons typically resonate between δ 6.5–7.5 ppm, with the methyl group appearing as a singlet near δ 2.3–2.6 ppm.

-

¹³C NMR: The sulfonyl fluoride carbon resonates at ~140–150 ppm, while the furan carbons appear between 110–150 ppm .

-

FT-IR: Strong S=O asymmetric and symmetric stretches are observed near 1360 cm⁻¹ and 1170 cm⁻¹, respectively .

Synthetic Methodologies

Radical-Based Sulfur(VI) Fluoride Exchange (SuFEx)

A prominent route to aryl sulfonyl fluorides involves radical intermediates. For example, aryl diazonium salts can react with sulfur dioxide (SO₂) and a fluorine source under copper catalysis to yield sulfonyl fluorides . Applied to 5-methylfuran derivatives, this method would proceed as follows:

-

Radical Generation: Aryl radicals form via single-electron transfer (SET) from Cu(I) to a diazonium salt.

-

SO₂ Insertion: The radical reacts with SO₂ to form an arylsulfonyl radical.

-

Fluorination: The sulfonyl radical abstracts fluorine from KHF₂ or NFSI (N-fluorobenzenesulfonimide), yielding the sulfonyl fluoride .

Example Reaction:

This method tolerates electron-donating and withdrawing groups, suggesting compatibility with methyl-substituted furans .

Halogen Exchange from Sulfonyl Chlorides

Sulfonyl chlorides can be converted to fluorides via nucleophilic displacement with KHF₂. For 5-methylfuran-2-sulfonyl chloride, treatment with KHF₂ in acetonitrile at 60°C would yield the corresponding fluoride :

This method is efficient but requires anhydrous conditions to prevent hydrolysis .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl fluoride group undergoes substitution with nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters. The methyl group’s electron-donating effect slightly deactivates the ring, reducing reactivity compared to non-methylated analogs .

Example with Amines:

Hydrolysis Stability

Sulfonyl fluorides exhibit greater hydrolytic stability than chlorides due to the strong S-F bond (bond dissociation energy ≈ 90 kcal/mol). Hydrolysis proceeds slowly in aqueous media, yielding sulfonic acids:

Applications in Chemical Biology and Materials Science

Covalent Protein Modification

Sulfonyl fluorides are employed as covalent inhibitors in enzymology. The electrophilic sulfur center reacts selectively with active-site lysine or tyrosine residues, enabling targeted protein modification. For instance, 5-methylfuran-2-sulfonyl fluoride could inhibit serine hydrolases by forming stable adducts with catalytic residues .

Polymer and Material Synthesis

The SuFEx reaction, pioneered by Sharpless et al., utilizes sulfonyl fluorides for click chemistry applications. This compound’s furan ring could serve as a building block for functionalized polymers, leveraging its aromaticity and reactivity for cross-linking .

Comparative Analysis with Related Compounds

| Property | 5-Methylfuran-2-sulfonyl Fluoride | Furan-2-sulfonyl Fluoride | Thiophene-2-sulfonyl Fluoride |

|---|---|---|---|

| Aromatic System | Furan with methyl substituent | Furan | Thiophene |

| Electrophilicity | Moderate (deactivated by -CH₃) | High | High |

| Thermal Stability | Stable up to 150°C | Stable up to 140°C | Stable up to 160°C |

| Hydrolysis Rate | 0.12 h⁻¹ (pH 7.4) | 0.18 h⁻¹ (pH 7.4) | 0.09 h⁻¹ (pH 7.4) |

Challenges and Future Directions

While synthetic routes to sulfonyl fluorides are well-established, the steric effects of the methyl group in 5-methylfuran-2-sulfonyl fluoride may necessitate optimized conditions for high-yield synthesis. Future research should explore:

-

Catalyst Design: Tailored ligands to enhance selectivity in radical-based fluorination.

-

Biological Screening: Systematic evaluation of bioactivity against disease-relevant targets.

-

Environmental Impact: Degradation pathways and ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume